N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-butoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-butoxybenzamide is a complex organic compound featuring a benzothiazole moiety, a chlorophenyl group, and a butoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-butoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride.
The final step involves coupling the benzothiazole derivative with 3-butoxybenzamide. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-butoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Benzothiazole derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-butoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-butoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
Molecular Formula |
C24H21ClN2O2S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-butoxybenzamide |
InChI |
InChI=1S/C24H21ClN2O2S/c1-2-3-13-29-18-8-6-7-16(14-18)23(28)26-17-11-12-19(20(25)15-17)24-27-21-9-4-5-10-22(21)30-24/h4-12,14-15H,2-3,13H2,1H3,(H,26,28) |
InChI Key |
ZQHBGNXWJIXYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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